Cyclocondensation Reactions: These reactions typically involve reacting a suitably substituted thiophene derivative with a pyrimidine precursor. For instance, 3-aminothieno[2,3-b]pyridine-2-carbohydrazide derivatives can undergo cyclocondensation with various reagents like triethyl orthoformate, formic acid, or acetic anhydride to yield the desired thieno[3,2-d]pyrimidin-4(3H)-ones [].
Multi-step Synthesis: This approach involves sequential construction of the thieno[3,2-d]pyrimidin-4(3H)-one framework. This might involve starting with a simple thiophene or pyrimidine derivative and elaborating the structure through a series of reactions like halogenation, nucleophilic substitution, and cyclization [, , ].
Solid-Phase Synthesis: This technique, as described in [], utilizes solid support to facilitate the synthesis of trisubstituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives. This method allows for efficient parallel synthesis and easier purification.
Molecular Structure Analysis
N-Alkylation: The nitrogen atom at the 3-position can be alkylated using alkyl halides or other alkylating agents, leading to N-alkylated derivatives [, ].
Halogenation: The introduction of halogens, particularly at the 2-position, provides handles for further functionalization through various cross-coupling reactions [, ].
Nucleophilic Substitution: The presence of halogens or other leaving groups allows for nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols [].
Condensation Reactions: The carbonyl group at the 4-position can undergo condensation reactions with hydrazines to yield hydrazones, which can be further cyclized to form triazoles [].
Mechanism of Action
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism: Certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives act as potent and selective MCHR1 antagonists [, ]. These antagonists block the binding of melanin-concentrating hormone (MCH) to MCHR1, which is involved in regulating energy homeostasis. This mechanism makes them potential candidates for treating obesity and related metabolic disorders.
Phosphoinositide 3-Kinase (PI3K) Inhibition: Some derivatives exhibit inhibitory activity against PI3K, a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival []. Inhibition of PI3K has shown promise in cancer therapy.
Antimicrobial Activity: Several thieno[3,2-d]pyrimidin-4(3H)-one derivatives display broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi [, ]. The exact mechanism of their antimicrobial action is yet to be fully elucidated.
Applications
Anti-obesity Agents: As MCHR1 antagonists, some thieno[3,2-d]pyrimidin-4(3H)-ones show promise for treating obesity by increasing metabolic rate and reducing food intake, as exemplified by studies on BMS-814580 [, ].
Anticancer Agents: PI3K inhibitory activity makes some derivatives potential candidates for cancer therapy [, ]. For example, GDC-0980, a potent PI3K inhibitor, has shown efficacy in preclinical models of breast cancer [].
Antimicrobial Agents: The broad-spectrum antimicrobial activity of some thieno[3,2-d]pyrimidin-4(3H)-ones makes them attractive scaffolds for developing novel antibiotics [, ].
Antidiabetic Agents: Research suggests potential antidiabetic activity for certain thieno[3,2-d]pyrimidin-4(3H)-one derivatives by improving insulin sensitivity and reducing blood glucose levels [].
Related Compounds
Compound Description: This compound class represents a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. These antagonists were developed to target MCHR1, a receptor implicated in energy homeostasis, with the goal of achieving weight loss. Studies in mice have shown that these antagonists can increase metabolic rate, improve resistance to high-fat diets, and induce weight loss. []
Relevance: This compound class shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. The presence of a 6-(4-chlorophenyl) substituent in these MCHR1 antagonists is particularly noteworthy, as it directly mirrors the 7-(4-chlorophenyl) group in the target compound. This structural similarity suggests that the target compound could potentially exhibit MCHR1 antagonist activity or share similar biological profiles with the compounds in this class. []
Compound Description: This compound, designated as 6a, emerged as a lead compound in the search for novel Clostridium difficile inhibitors. It exhibited improved potency against C. difficile compared to the initial hit compound, 2-methyl-8-nitroquinazolin-4(3H)-one. Moreover, 6a demonstrated selectivity over normal gut microflora, minimal cytotoxicity against mammalian cell lines (CC50s >606 µM), and acceptable stability in simulated gastric and intestinal fluid. []
Relevance: Compound 6a shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. Although the substitution patterns differ, the shared core structure suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: This compound, known as BMS-814580, is a potent and efficacious melanin-concentrating hormone receptor 1 (MCHR1) antagonist. This molecule emerged from a series of cyclic tertiary alcohols derived from a lead compound. BMS-814580 displayed significant in vitro and in vivo antagonist activity against MCHR1 and exhibited a favorable safety profile in preclinical studies. []
Relevance: BMS-814580 shares a striking structural resemblance with 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one. Both compounds possess the same core structure of 6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The presence of an extended aromatic substituent at the 3-position is another shared feature, further emphasizing their structural similarity. This strong structural correlation strongly suggests that 7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one might also possess MCHR1 antagonist activity or exhibit related biological effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.